Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
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Overview
Description
“Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate” is a chemical compound with the molecular formula C21H16F2N2O4 . It is a complex organic compound that can be analyzed in terms of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C21H16F2N2O4 . It contains a benzenecarboxylate group, a difluorobenzyl group, and a dihydro-3-pyridinyl group .Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-({[1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate is involved in various synthesis processes in chemical research. For instance, it is used in the hydrolysis of compounds like 2-Oxo-3-ethoxycarbonylmethylenepiperazine, where it is hydrolyzed into pyruvic acid, carbon dioxide, and amines by the splitting of the carbon-nitrogen bond (Iwanami et al., 1964). Additionally, its derivatives are synthesized and investigated for their antibacterial and antifungal activities, as demonstrated in the synthesis of some new 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo-[e][2H-1,3,2-oxazaphosphinine] derivatives (Srinivasulu et al., 2009).
Crystallography and Molecular Structure Analysis
The compound and its derivatives have been the subject of crystallography and molecular structure analysis. Studies like those by Kubicki et al. (2000) have determined the crystal structures of similar anticonvulsant enaminones, providing insights into their molecular conformations and interactions (Kubicki et al., 2000).
Potential Pharmaceutical Applications
While excluding direct drug use and dosage information, it is noteworthy that derivatives of this compound have been explored for their potential pharmaceutical applications. For instance, modifications to the pyridine moiety of related molecules have been considered to optimize biological properties, such as in the study of analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (Ukrainets et al., 2015).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound is involved in the synthesis of novel compounds. Studies like those by Mekheimer et al. (1997) involve reactions leading to the formation of unique 4H-pyrano[3,2-c]pyridines, demonstrating the compound's utility in creating new heterocyclic systems (Mekheimer et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O4/c1-29-21(28)15-4-2-3-5-18(15)24-20(27)14-7-9-19(26)25(12-14)11-13-6-8-16(22)17(23)10-13/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWVQTNGANKAPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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